

Nafamostat in COVID-19: A Comparative Analysis of Clinical Trial Data

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Compound of Interest		
Compound Name:	Nafamostat hydrochloride	
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This guide provides a comprehensive analysis of clinical trial data on Nafamostat for the treatment of COVID-19. It offers an objective comparison with other therapeutic alternatives, supported by experimental data, to inform ongoing research and drug development efforts.

Overview of Therapeutic Agents

This guide focuses on the clinical trial data for Nafamostat, a potent serine protease inhibitor, and compares its performance against a placebo, standard of care, and other notable COVID-19 treatments, including the oral serine protease inhibitor Camostat, the antiviral Remdesivir, and the corticosteroid Dexamethasone.

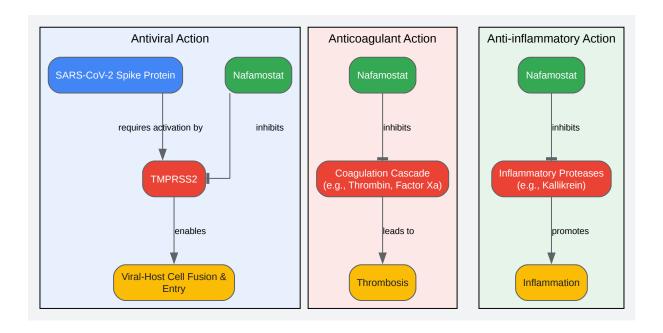
Mechanism of Action: Nafamostat's Multi-faceted Approach

Nafamostat mesylate exhibits a multi-pronged mechanism of action that is relevant to the pathophysiology of COVID-19. Its primary antiviral activity stems from the inhibition of the host cell enzyme Transmembrane Protease, Serine 2 (TMPRSS2), which is crucial for the cleavage and activation of the SARS-CoV-2 spike protein, a necessary step for viral entry into host cells. [1]

Beyond its direct antiviral effect, Nafamostat also possesses anticoagulant and antiinflammatory properties. It inhibits various serine proteases involved in the coagulation



cascade, which can be beneficial in mitigating the thrombotic complications often observed in severe COVID-19. Furthermore, its anti-inflammatory effects are mediated through the inhibition of proteases involved in inflammatory pathways.



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Nafamostat's Multifaceted Mechanism of Action in COVID-19.

Comparative Analysis of Clinical Trial Data

The following tables summarize the key quantitative data from randomized controlled trials of Nafamostat and its comparators.

Efficacy of Nafamostat in Hospitalized Patients with COVID-19



Trial	Treatment Group	Control Group	Primary Endpoint	Result	Adverse Events of Note
Morpeth et al. (2023)[2][3]	Nafamostat + Usual Care (n=82)	Usual Care (n=73)	Death or new respiratory/va sopressor support within 28 days	5% vs. 11% (aOR 0.40, 95% CI 0.12- 1.34)	Hyperkalemia : 9% vs. 1%; Bleeding: 8% vs. 1%
Seccia et al. (2023) (RACONA)[4] [5]	Nafamostat + Optimal Treatment (n=7)	Placebo + Optimal Treatment (n=8)	Safety and efficacy	Good safety profile, no significant difference in efficacy in a small sample.	No adverse events found to be associated with nafamostat.

Efficacy of Camostat (Oral Alternative) in COVID-19

Trial	Treatment Group	Control Group	Primary Endpoint	Result
Jilg et al. (2023) (ACTIV-2/A5401) [6]	Camostat (n=109)	Placebo (n=107)	Time to symptom improvement	No significant difference (Median 9 days in both arms)
Kim et al. (2023) [7]	Camostat (n=171)	Placebo (n=171)	Time to clinical improvement	No significant difference (Median 7 days vs. 8 days)
Karolyi et al. (2022) (ACOVACT)[8][9] [10]	Camostat (n=101)	Lopinavir/Ritonav ir (n=100)	Time to sustained clinical improvement	Shorter time to improvement with Camostat (9 vs. 11 days, HR 0.67)



Efficacy of Comparator Drugs: Remdesivir and

Dexamethasone

Trial	Treatment Group	Control Group	Primary Endpoint	Result
Beigel et al. (2020) (ACTT-1 - Remdesivir)[11] [12][13][14]	Remdesivir (n=541)	Placebo (n=521)	Time to recovery	Shorter time to recovery with Remdesivir (10 vs. 15 days, RR 1.29)
RECOVERY Collaborative Group (2020) - Dexamethasone[15][16][17][18]	Dexamethasone (n=2104)	Usual Care (n=4321)	28-day mortality	Reduced mortality in patients on invasive mechanical ventilation (29.0% vs. 40.7%) and oxygen only (21.5% vs. 25.0%)

Experimental Protocols Morpeth et al. (2023) - A Randomized Trial of Nafamostat for Covid-19[2][3]

- Study Design: Open-label, pragmatic, randomized clinical trial.
- Patient Population: Non-critically ill hospitalized patients with COVID-19.
- Intervention: Nafamostat administered intravenously in addition to usual care.
- Control: Usual care alone.



- Primary Endpoint: A composite of death from any cause or the receipt of new invasive or noninvasive ventilation or vasopressor support within 28 days after randomization.
- Key Assessments: Clinical status, adverse events (with a focus on hyperkalemia and bleeding).

Jilg et al. (2023) - One Week of Oral Camostat Versus Placebo in Nonhospitalized Adults With Mild-to-Moderate Coronavirus Disease 2019[6]

- Study Design: Randomized, double-blind, placebo-controlled phase 2 trial.
- Patient Population: Non-hospitalized adults with mild-to-moderate COVID-19.
- Intervention: Oral Camostat for 7 days.
- Control: Placebo.
- Primary Outcomes: Time to improvement in COVID-19 symptoms, proportion of participants with undetectable SARS-CoV-2 RNA, and incidence of grade ≥3 adverse events.
- Key Assessments: Symptom diaries, nasopharyngeal swabs for viral load, and safety monitoring.

Beigel et al. (2020) - ACTT-1: Remdesivir for the Treatment of Covid-19[11][12][13][14]

- Study Design: Randomized, double-blind, placebo-controlled trial.
- Patient Population: Hospitalized adults with COVID-19 and evidence of lower respiratory tract infection.
- Intervention: Intravenous Remdesivir for up to 10 days.
- Control: Placebo for up to 10 days.
- Primary Endpoint: Time to recovery, defined as being medically stable for discharge.



 Key Assessments: Daily clinical status on an eight-category ordinal scale, mortality, and adverse events.

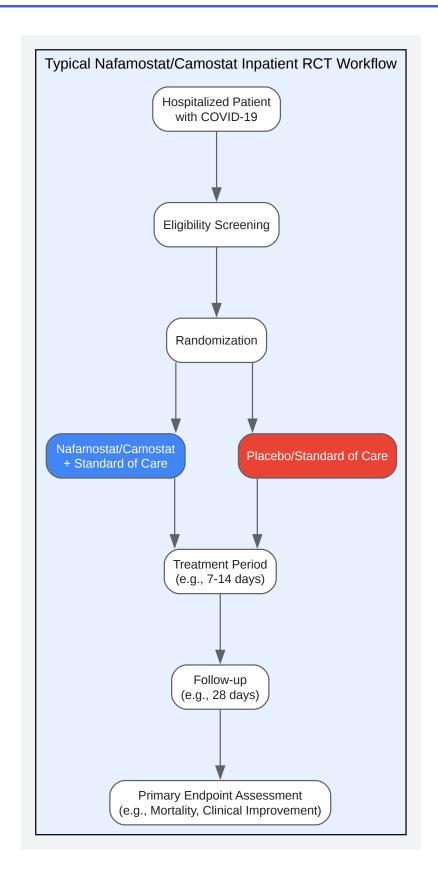
RECOVERY Collaborative Group (2020) Dexamethasone in Hospitalized Patients with Covid19[15][16][17][18]

- Study Design: Randomized, controlled, open-label platform trial.
- Patient Population: Hospitalized patients with COVID-19.
- Intervention: Dexamethasone (oral or intravenous) for up to 10 days.
- Control: Usual care alone.
- · Primary Endpoint: 28-day mortality.
- Key Assessments: Mortality, need for and duration of respiratory support.

Experimental and Clinical Trial Workflows

The following diagrams illustrate the typical workflows for the clinical trials discussed.

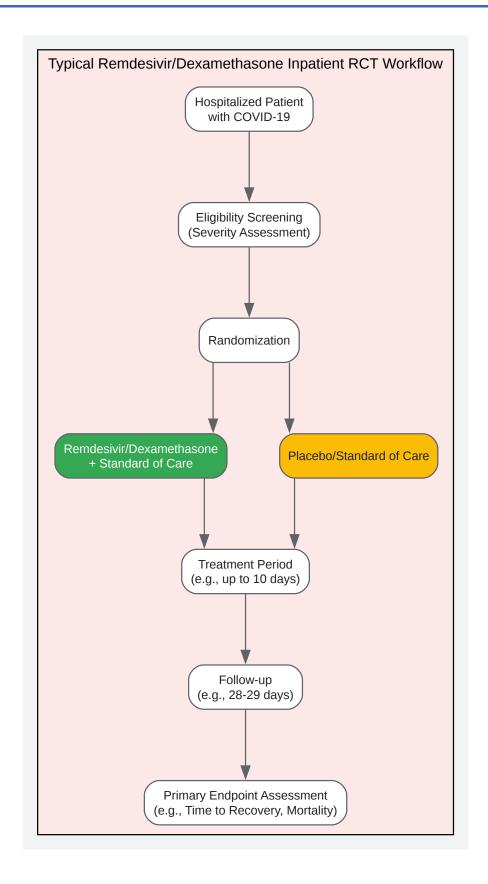




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Workflow for Inpatient Nafamostat/Camostat Clinical Trials.





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